- Pd-Catalyzed C-H activation/oxidative cyclization of acetanilide with norbornene: concise access to functionalized indolinesChemical Communications (Cambridge, 2014, 50(61), 8370-8373,
Cas no 93-26-5 (N-(2-Methoxyphenyl)acetamide)

N-(2-Methoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(2-Methoxyphenyl)acetamide
- o-Acetanisidide
- o-Methoxyacetanilide
- o-Acetanisidine
- 2-Methoxyacetanilide
- 2'-Methoxyacetanilide
- Acetamide, N-(2-methoxyphenyl)-
- Acetanilide, 2'-methoxy-
- Acetyl-O-anisidine
- N-Acetyl-o-anisidine
- 2-ACETAMIDOANISOLE
- Acetamide, N-(methoxyphenyl)-
- N-ACETYL-ORTHO-ANISIDINE
- FGOFNVXHDGQVBG-UHFFFAOYSA-N
- N-(2-METHOXYPHENYL) ACETAMIDE
- Q63392790
- Aceto-o-anisidine
- NSC4004
- PubChem3319
- N-acetyl-2-anisidine
- 2-(Acetyla
- N-(2-Methoxyphenyl)acetamide (ACI)
- o-Acetanisidide (6CI, 7CI, 8CI)
- 2-(Acetylamino)anisole
- 2-N-Acetylaminomethoxybenzene
- 2′-Methoxyacetanilide
- N-Acetyl-2-methoxyaniline
- NSC 4004
- MFCD00026117
- SDCCGMLS-0033745.P002
- NS00039539
- N-(2-methoxyphenyl)-acetamide
- AKOS000498231
- o-Acetanisidide;N-(2-Methoxyphenyl)acetamide
- WLN: 1VMR BO1
- SCHEMBL171580
- N-(2-Methoxyphenyl)acetamide, 95%
- N-(2-Methoxyphenyl)acetamide #
- DTXSID0052623
- SY107302
- W-109344
- 93-26-5
- BRN 2091808
- UNII-LPJ345W2VY
- SMR000054976
- LPJ345W2VY
- N-(2-Methoxy-phenyl)-acetamide
- AE-641/00783050
- STL169049
- AI3-00799
- AS-59474
- MLS000105047
- A0018
- NSC-4004
- CHEMBL1880779
- HMS2339K05
- CS-0313101
- EINECS 202-233-5
- HMS1577L04
- CHEBI:143106
- D88200
- InChI=1/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11
- Z27797377
- Cambridge id 5137141
-
- MDL: MFCD00026117
- インチ: 1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11)
- InChIKey: FGOFNVXHDGQVBG-UHFFFAOYSA-N
- ほほえんだ: O=C(C)NC1C(OC)=CC=CC=1
- BRN: 2091808
計算された属性
- せいみつぶんしりょう: 165.07900
- どういたいしつりょう: 165.079
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- 互変異性体の数: 3
- トポロジー分子極性表面積: 38.3
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1603 (rough estimate)
- ゆうかいてん: 85.0 to 89.0 deg-C
- ふってん: 303-305 °C(lit.)
- フラッシュポイント: 138
- 屈折率: 1.5839 (estimate)
- PSA: 38.33000
- LogP: 1.72660
- FEMA: 2768
N-(2-Methoxyphenyl)acetamide セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302-H315-H319
- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:AE8280000
-
危険物標識:
- ちょぞうじょうけん:しっかり閉めてください。日陰で乾燥した場所に保管する。
- リスク用語:R36/37/38
N-(2-Methoxyphenyl)acetamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-(2-Methoxyphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-15542-2.5g |
N-(2-methoxyphenyl)acetamide |
93-26-5 | 2.5g |
$149.0 | 2023-02-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19830-5mg |
O-Acetanisidide |
93-26-5 | 5mg |
¥252.0 | 2021-09-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-5g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0%(LC&N) | 5g |
¥176.0 | 2022-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-100g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0%(LC&N) | 100g |
¥1822.0 | 2022-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-25g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0%(LC&N) | 25g |
¥649.0 | 2022-07-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-25g |
o-Acetanisidide |
93-26-5 | ≥98% | 25g |
¥139.00 | 2022-09-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-500g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | >98.0%(HPLC)(N) | 500g |
¥1259.90 | 2023-09-01 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80541-5mg |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-100g |
o-Acetanisidide |
93-26-5 | ≥98% | 100g |
¥419.00 | 2022-09-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-100g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | >98.0%(HPLC)(N) | 100g |
¥405.90 | 2023-09-01 |
N-(2-Methoxyphenyl)acetamide 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Solvents: Water
- Microwave-assisted synthesis of nano-sized cadmium oxide as a new and highly efficient catalyst for solvent free acylation of amines and alcoholsAsian Journal of Chemistry, 2010, 22(4), 2554-2564,
ごうせいかいろ 3
1.2 5 min, 70 °C; 70 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
- Hypervalent Iodine-Mediated Beckmann Rearrangement of KetoximesSynlett, 2018, 29(11), 1465-1468,
ごうせいかいろ 4
- A mild and highly efficient catalyst for Beckmann rearrangement, BF3.OEt2Chinese Journal of Chemistry, 2011, 29(5), 947-950,
ごうせいかいろ 5
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Cyclopropenium ion catalysed Beckmann rearrangementChemical Communications (Cambridge, 2010, 46(31), 5808-5810,
ごうせいかいろ 6
- Nickel ion-containing DABCO based ionic liquid: an efficient catalyst for the convenient chemoselective reduction of nitroarenes, N-acetylation of arylamines, and one-pot reductive acetylation of nitroarenesJournal of Molecular Structure, 2023, 1285,,
ごうせいかいろ 7
1.2 5 min, 70 °C
- The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to KetonesSynthesis, 2022, 54(18), 4095-4103,
ごうせいかいろ 8
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Cyanuric Chloride as a Mild and Active Beckmann Rearrangement CatalystJournal of the American Chemical Society, 2005, 127(32), 11240-11241,
ごうせいかいろ 9
- Aerobic oxidative coupling of alcohols and amines over Au-Pd/resin in water: Au/Pd molar ratios switch the reaction pathways to amides or iminesGreen Chemistry, 2013, 15(10), 2680-2684,
ごうせいかいろ 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
- SO2F2-Activated Efficient Beckmann Rearrangement of Ketoximes for Accessing Amides and LactamsEuropean Journal of Organic Chemistry, 2019, 2019(30), 4911-4915,
ごうせいかいろ 11
- Monoprotected L-Amino Acid (L-MPAA), Accelerated Bromination, Chlorination, and Iodination of C(sp2)-H Bonds by Iridium(III) CatalysisChemistry - A European Journal, 2017, 23(29), 7031-7036,
ごうせいかいろ 12
- Novel periodic mesoporous silica chlorides (PMSCl) with 2D P6mm hexagonal structures: efficient catalysts for the Beckmann rearrangementSynlett, 2010, (13), 2019-2023,
ごうせいかいろ 13
- Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydridesJournal of the Iranian Chemical Society, 2009, 6(3), 523-532,
ごうせいかいろ 14
- Silica gel-promoted synthesis of amide by rearrangement of oxime under visible lightTetrahedron Letters, 2023, 114,,
ごうせいかいろ 15
- BODIPY Photocatalyzed Beckmann Rearrangement and Hydrolysis of Oximes under Visible LightJournal of Organic Chemistry, 2022, 87(18), 11958-11967,
ごうせいかいろ 16
- Morphology of ZnO triggered versatile catalytic reactions towards CO2 fixation and acylation of amines at optimized reaction conditionsMolecular Catalysis, 2020, 493,,
ごうせいかいろ 17
- Beckmann rearrangement of oximes catalyzed by cyanuric chloride in ionic liquidsSynlett, 2008, (6), 908-910,
ごうせいかいろ 18
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
- Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactionsOrganic & Biomolecular Chemistry, 2022, 20(12), 2392-2396,
ごうせいかいろ 19
- Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium ComplexJournal of the American Chemical Society, 2002, 124(21), 6043-6048,
ごうせいかいろ 20
- The stable ''F-SO2+'' donor provides a mild and efficient approach to nitriles and amidesRSC Advances, 2022, 12(51), 33064-33068,
N-(2-Methoxyphenyl)acetamide Raw materials
- Ethanone,1-(2-methoxyphenyl)-, oxime
- Acetamide
- ETHANONE, 1-(2-METHOXYPHENYL)-, OXIME, (E)-
- 2-Bromoanisole
N-(2-Methoxyphenyl)acetamide Preparation Products
N-(2-Methoxyphenyl)acetamide 関連文献
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
N-(2-Methoxyphenyl)acetamideに関する追加情報
N-(2-Methoxyphenyl)Acetamide: A Comprehensive Overview
N-(2-Methoxyphenyl)acetamide, also known by its CAS number 93-26-5, is a chemical compound that has garnered significant attention in both academic and industrial research. This compound is a derivative of acetamide, where the acetyl group is attached to a methoxy-substituted phenyl ring. The structure of N-(2-Methoxyphenyl)acetamide consists of a benzene ring with a methoxy group at the para position and an acetamide group at the ortho position. This unique arrangement imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in various applications.
Recent studies have highlighted the potential of N-(2-Methoxyphenyl)acetamide in the field of drug discovery. Researchers have explored its role as a lead compound in the development of new therapeutic agents, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate key enzymes involved in these conditions has been extensively investigated, with promising results suggesting its potential as a neuroprotective agent. Furthermore, its structural flexibility allows for easy modification, enabling scientists to tailor its properties for specific therapeutic applications.
In addition to its biomedical applications, N-(2-Methoxyphenyl)acetamide has also found utility in materials science. Its ability to form stable amide bonds makes it an ideal candidate for use in polymer synthesis. Recent advancements in polymer chemistry have demonstrated the use of this compound as a building block for creating biodegradable polymers, which are increasingly sought after in sustainable materials development. The compound's compatibility with various synthetic techniques and its ability to enhance polymer properties such as tensile strength and thermal stability have made it a valuable asset in this field.
The synthesis of N-(2-Methoxyphenyl)acetamide is typically achieved through nucleophilic acylation, where an amine reacts with an acyl chloride or an acid anhydride in the presence of a base. This reaction is highly efficient and can be optimized for large-scale production, making it suitable for industrial applications. Recent innovations in catalytic methods have further improved the yield and purity of the compound, reducing production costs and enhancing its commercial viability.
From an environmental perspective, N-(2-Methoxyphenyl)acetamide has been studied for its biodegradability and eco-friendly properties. Research indicates that under controlled conditions, the compound can undergo microbial degradation, minimizing its environmental footprint. This characteristic is particularly important in industries where sustainability is a priority, such as pharmaceuticals and agriculture.
In conclusion, N-(2-Methoxyphenyl)acetamide (CAS No. 93-26-5) is a versatile compound with diverse applications across multiple disciplines. Its role in drug discovery, materials science, and sustainable chemistry underscores its importance as a valuable chemical entity. As research continues to uncover new potential uses for this compound, it is poised to play an even greater role in advancing scientific and industrial progress.
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